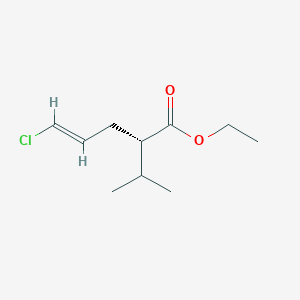![molecular formula C14H14O B12584283 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- CAS No. 271578-35-9](/img/structure/B12584283.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A similar compound with a simpler structure, lacking the phenyl group.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another related compound with a nitrile group instead of an aldehyde group.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: A structurally similar compound with different substituents.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
271578-35-9 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1S,2R,3R,4R)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2/t11-,12+,13-,14-/m1/s1 |
Clé InChI |
MZTKSBCQWRXZLQ-XJFOESAGSA-N |
SMILES isomérique |
C1[C@H]2C=C[C@@H]1[C@H]([C@@H]2C=O)C3=CC=CC=C3 |
SMILES canonique |
C1C2C=CC1C(C2C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
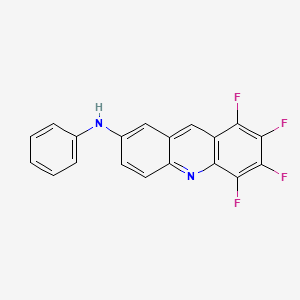
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
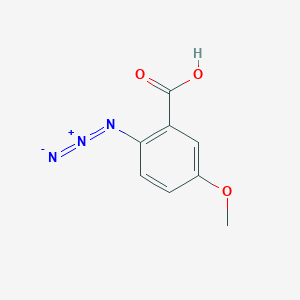
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
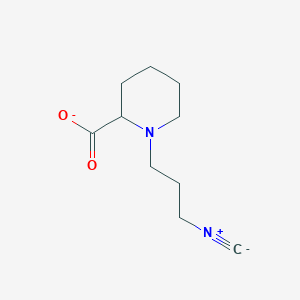
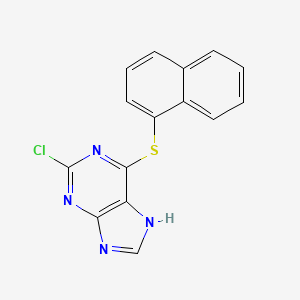
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
